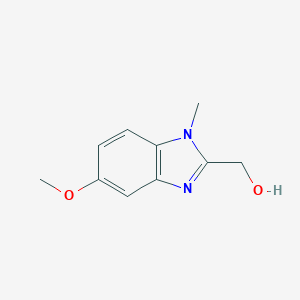![molecular formula C21H19N3O2 B368372 N-{[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide CAS No. 920116-97-8](/img/structure/B368372.png)
N-{[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is a novel compound that has shown potential in scientific research. This compound is a benzimidazole derivative that has been synthesized using a unique method. It has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Wirkmechanismus
The mechanism of action of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide is not yet fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in cancer cell proliferation and inflammation. It may also work by modulating the immune system and enhancing the body's natural defense mechanisms against infections.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, such as topoisomerase II and histone deacetylase. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to enhance the activity of natural killer cells and modulate the immune system.
Vorteile Und Einschränkungen Für Laborexperimente
N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has also been shown to have a broad range of biological activities, making it a versatile tool for scientific research. However, one limitation is that its mechanism of action is not yet fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide. One area of interest is its potential as an anticancer agent. Further studies are needed to determine its efficacy against different types of cancer and its potential for use in combination with other anticancer drugs. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to determine its efficacy in animal models of inflammation and its potential for use in treating inflammatory diseases. In addition, further studies are needed to elucidate its mechanism of action and to identify potential molecular targets for drug development.
Synthesemethoden
The synthesis of N-{[1-(2-phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide involves the reaction of 2-furancarboxylic acid with 1-(2-phenylethyl)-1H-benzimidazole-2-amine in the presence of a coupling agent. The reaction proceeds through an amide bond formation, followed by the addition of a methyl group to the furan ring. The final product is obtained after purification by column chromatography.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Der 2-Phenethylamin-Baustein, der in dieser Verbindung vorhanden ist, spielt eine entscheidende Rolle in der medizinischen Chemie. Forscher haben offenkettige, flexible alicyclische Amin-Derivate dieses Bausteins als wichtige therapeutische Ziele untersucht. Diese Derivate dienen sowohl als Treffer in der medizinischen Chemie als auch als attraktive Screening-Verbindungen . Darüber hinaus haben strukturelle Variationen der Verbindung zur Entwicklung von Werkzeugverbindungen für die Arzneimittelforschung geführt.
Peroxisomen-Proliferator-aktivierte Rezeptoren (PPARs)
PPARs spielen eine Rolle im Lipidstoffwechsel und in der Entzündung. Das 2-Phenethylamin-Gerüst wurde im Zusammenhang mit PPAR-Liganden untersucht. Diese Liganden können Auswirkungen auf Stoffwechselstörungen und die Herz-Kreislauf-Gesundheit haben.
Zusammenfassend lässt sich sagen, dass N-{[1-(2-Phenylethyl)-1H-benzimidazol-2-yl]methyl}-2-furamide vielversprechend in verschiedenen Bereichen ist, von der medizinischen Chemie bis hin zu Rezeptorinteraktionen. Seine einzigartige Struktur bietet eine reiche Landschaft für weitere Erkundungen und die Entwicklung von Medikamenten. Forscher decken weiterhin seine potenziellen Anwendungen auf, was es zu einer faszinierenden Verbindung in der wissenschaftlichen Forschung macht . Wenn Sie detailliertere Informationen zu einem bestimmten Bereich wünschen, zögern Sie bitte nicht, zu fragen! 😊
Eigenschaften
IUPAC Name |
N-[[1-(2-phenylethyl)benzimidazol-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-21(19-11-6-14-26-19)22-15-20-23-17-9-4-5-10-18(17)24(20)13-12-16-7-2-1-3-8-16/h1-11,14H,12-13,15H2,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECSNDACZOYVGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368315.png)
![{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}methan-1-ol](/img/structure/B368316.png)
![{1-[3-(3,4-dimethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368321.png)
![{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368322.png)
![{1-[3-(4-ethylphenoxy)propyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B368324.png)

![N-{[1-(cyclohexylmethyl)benzimidazol-2-yl]methyl}-2-furylcarboxamide](/img/structure/B368373.png)
![2-furyl-N-({1-[3-(2-methoxyphenoxy)propyl]benzimidazol-2-yl}methyl)carboxamide](/img/structure/B368375.png)
![N-{[1-(3-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}-2-furamide](/img/structure/B368376.png)
![2-furyl-N-{[1-(3-phenoxypropyl)benzimidazol-2-yl]methyl}carboxamide](/img/structure/B368378.png)
![2-(1-(2,5-dimethylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368380.png)
![2-(1-(4-isopropylbenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B368381.png)
![2-[2-(azepan-1-ylmethyl)-1H-benzimidazol-1-yl]-N,N-diethylacetamide](/img/structure/B368383.png)
![N-({1-[2-(4-tert-butylphenoxy)ethyl]-1H-benzimidazol-2-yl}methyl)-N-methyl-2-furamide](/img/structure/B368389.png)